molecular formula C15H16N2O3 B2558693 N'-(2-ethylphenyl)-N-(furan-2-ylmethyl)oxamide CAS No. 313069-98-6

N'-(2-ethylphenyl)-N-(furan-2-ylmethyl)oxamide

Cat. No. B2558693
CAS RN: 313069-98-6
M. Wt: 272.304
InChI Key: ZXUHONYZBXENMA-UHFFFAOYSA-N
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Description

N'-(2-ethylphenyl)-N-(furan-2-ylmethyl)oxamide, also known as EFMOX, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EFMOX has been studied for its ability to inhibit certain enzymes and its potential role in treating various diseases.

Scientific Research Applications

Synthesis and Antibacterial Properties

  • A study by Siddiqa et al. (2022) discussed the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogs and their potent in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized molecule showed effective activity against these bacteria, especially NDM-positive A. baumannii, as compared to various commercially available drugs (Siddiqa et al., 2022).

Furan Derivatives in Chemical Synthesis

  • Lu, Wu, and Yoshikai (2014) reported a palladium(II) catalyzed condensation of an N-aryl imine and an alkynylbenziodoxolone derivative to form a multisubstituted furan. This process involved bond reorganization and fragmentation of the carboxylate moiety (Lu, Wu, & Yoshikai, 2014).

Heterocyclic Chemistry

  • Ergun et al. (2014) synthesized a novel class of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and others, starting from corresponding acid derivatives. They proposed a mechanism based on experimental and computational findings (Ergun et al., 2014).

Pharmaceutical Applications

  • Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for the detection of Cd2+ and CN− ions, demonstrating its potential for bio-imaging in live cells and zebrafish. This study highlights the application of furan derivatives in developing sensitive and selective detection methods for specific ions (Ravichandiran et al., 2020).

Enzymatic Polymerization of Furan Derivatives

  • Jiang et al. (2015) discussed the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-based furanic-aliphatic polyamides, showing their potential as sustainable alternatives to polyphthalamides in high-performance materials. This highlights the applicability of furan derivatives in developing environmentally friendly polymers (Jiang et al., 2015).

Antiplasmodial Activities

  • Hermann et al. (2021) evaluated N-acylated furazan-3-amine derivatives for their activities against Plasmodium falciparum, revealing insights into structure-activity relationships in the context of malaria treatment. This research demonstrates the potential of furan derivatives in developing new antimalarial agents (Hermann et al., 2021).

properties

IUPAC Name

N'-(2-ethylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-11-6-3-4-8-13(11)17-15(19)14(18)16-10-12-7-5-9-20-12/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUHONYZBXENMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-ethylphenyl)-N-(furan-2-ylmethyl)oxamide

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